molecular formula C12H15F2N5 B15227290 5-(Difluoromethyl)-7-((3S,4R)-4-methylpiperidin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine

5-(Difluoromethyl)-7-((3S,4R)-4-methylpiperidin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B15227290
M. Wt: 267.28 g/mol
InChI Key: CBYJMKWBAAQOPJ-HTQZYQBOSA-N
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Description

5-(Difluoromethyl)-7-((3S,4R)-4-methylpiperidin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine is a compound belonging to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often explored for their potential in medicinal chemistry. The presence of the difluoromethyl group and the piperidinyl moiety in its structure suggests that it may exhibit unique pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Difluoromethyl)-7-((3S,4R)-4-methylpiperidin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through various synthetic routes. One common method involves the oxidative cyclization of nitropyrimidinyl hydrazones of aromatic aldehydes . This method provides a straightforward approach to obtaining the triazolopyrimidine core structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethyl)-7-((3S,4R)-4-methylpiperidin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized triazolopyrimidine derivatives, while substitution reactions can produce various substituted analogs.

Scientific Research Applications

5-(Difluoromethyl)-7-((3S,4R)-4-methylpiperidin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Difluoromethyl)-7-((3S,4R)-4-methylpiperidin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in critical biological processes, leading to its observed biological effects. For example, it may inhibit acetolactate synthase, an enzyme crucial for the biosynthesis of branched-chain amino acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the difluoromethyl group and the specific piperidinyl moiety in this compound distinguishes it from other similar compounds

Properties

Molecular Formula

C12H15F2N5

Molecular Weight

267.28 g/mol

IUPAC Name

5-(difluoromethyl)-7-[(3S,4R)-4-methylpiperidin-3-yl]-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C12H15F2N5/c1-7-2-3-15-5-8(7)10-4-9(11(13)14)18-12-16-6-17-19(10)12/h4,6-8,11,15H,2-3,5H2,1H3/t7-,8-/m1/s1

InChI Key

CBYJMKWBAAQOPJ-HTQZYQBOSA-N

Isomeric SMILES

C[C@@H]1CCNC[C@H]1C2=CC(=NC3=NC=NN23)C(F)F

Canonical SMILES

CC1CCNCC1C2=CC(=NC3=NC=NN23)C(F)F

Origin of Product

United States

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